Tolyltriazole
Overview
Description
Mechanism of Action
Target of Action
Triazole derivatives have been studied for their neuroprotective and anti-neuroinflammatory properties . They have shown promising results in human microglia and neuronal cell models .
Mode of Action
Triazole-pyrimidine hybrids have shown significant anti-neuroinflammatory properties through the inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that these compounds have favorable interactions with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The mechanism of action of similar compounds was observed through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Preparation Methods
Tolyltriazole is typically synthesized through the diazotization of ortho-toluenediamine with a nitrite, such as an alkali metal nitrite, in the presence of a suitable acid . The reaction mixture is then acidified to a pH of about 6 or less, and the this compound oil is separated . Industrial production methods often involve stabilizing the ortho-toluenediamine reactant with compounds like aldehydes, ketones, acetals, and ketals to produce a lighter-colored product . This process reduces the need for purification steps such as filtration or distillation before commercial use .
Chemical Reactions Analysis
Tolyltriazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, though they are less common.
Substitution: This compound can participate in substitution reactions, particularly in the presence of catalysts or under UV-photolysis.
Common reagents used in these reactions include acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tolyltriazole has a broad range of scientific research applications:
Comparison with Similar Compounds
Tolyltriazole is often compared with benzotriazole, which lacks the additional methyl group present in this compound . This structural difference enhances the solubility of this compound in certain organic solvents . Other similar compounds include:
Benzotriazole: Used similarly as a corrosion inhibitor but with different solubility properties.
Hydroxybenzotriazole: Another corrosion inhibitor with distinct chemical properties.
1-benzyl-4-phenyl-1H-1,2,3-triazole: A synthesized compound with corrosion inhibition properties comparable to this compound.
This compound’s unique combination of corrosion inhibition, solubility, and stability makes it a valuable compound in various applications.
Properties
IUPAC Name |
4-(4-methylphenyl)-2H-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-7-2-4-8(5-3-7)9-6-10-12-11-9/h2-6H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCIKQLLQORQCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344093 | |
Record name | 4-(p-Tolyl)-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5301-96-2 | |
Record name | 4-(p-Tolyl)-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tolyltriazole inhibit corrosion on copper and copper alloys?
A1: this compound forms a protective film on the surface of copper and copper alloys by adsorbing to the metal surface. This film acts as a barrier, preventing corrosive agents like chloride ions from reaching the metal surface and causing corrosion. [, , ]
Q2: Is this compound effective in inhibiting corrosion in all environments?
A2: While highly effective in many environments, the effectiveness of this compound can vary. Research suggests that its efficiency can be influenced by factors like pH, temperature, and the presence of other chemicals. For example, its effectiveness is lower in alkaline solutions compared to acidic or neutral solutions. [, , ]
Q3: Are there any synergistic effects observed when this compound is combined with other corrosion inhibitors?
A3: Yes, studies have shown that combining this compound with additives like Sodium Benzoate, Potassium Iodide, and Thiourea can enhance its corrosion inhibition properties, creating a synergistic effect. []
Q4: Is this compound biodegradable? What are the implications of its persistence in the environment?
A4: this compound exhibits low biodegradability. This persistence, coupled with its widespread use in applications like aircraft de-icing fluids, leads to its accumulation in the environment, particularly in rivers and lakes. [, , ]
Q5: How do researchers track the presence and concentration of this compound in environmental samples?
A5: Advanced analytical techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are employed to identify and quantify this compound in complex environmental matrices like wastewater and sludge. [, ]
Q6: Are there any ongoing efforts to remediate this compound contamination in water treatment facilities?
A6: Research has explored the potential of advanced treatment systems like Soil Aquifer Treatment (SAT) for removing this compound from wastewater. Results suggest that these systems can effectively remove this contaminant through a combination of sorption and biodegradation processes. []
Q7: What analytical techniques are used to characterize the interaction between this compound and metal surfaces?
A7: Various surface analytical techniques are used to study this compound's interaction with metals. These include:
- X-ray photoelectron spectroscopy (XPS): Provides information on the elemental composition and chemical state of the elements present on the metal surface, helping to understand the formation and nature of the protective film. [, ]
- Secondary ion mass spectrometry (SIMS): Offers insights into the molecular composition of the surface and the inhibitor layer, aiding in identifying adsorbed molecules and studying surface chemistry. [, ]
- Atomic force microscopy (AFM): Enables researchers to visualize the surface morphology and topography at the nanoscale, providing valuable information about the inhibitor film's structure and coverage. []
- Electrochemical techniques: Methods like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) help researchers analyze the electrochemical behavior of the metal in the presence of this compound, providing information on corrosion rates and inhibition mechanisms. [, , , , ]
Q8: What is the molecular formula and weight of this compound?
A8: this compound, specifically 4-methyl-1H-benzotriazole, has the molecular formula C7H7N3 and a molecular weight of 133.15 g/mol. [, ]
Q9: How does the structure of this compound contribute to its effectiveness as a corrosion inhibitor?
A9: this compound's molecular structure contains a triazole ring with nitrogen atoms. These nitrogen atoms can form bonds with copper atoms on the metal surface, leading to the formation of a strong, protective film. The methyl group in this compound also influences its solubility and interaction with the metal surface. [, , ]
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